6-Isopropyl-2-(methylamino)nicotinaldehyde

Description

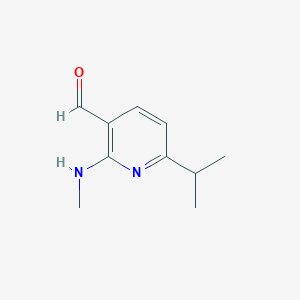

6-Isopropyl-2-(methylamino)nicotinaldehyde is a substituted nicotinaldehyde derivative characterized by a pyridine ring core with an aldehyde functional group at position 5, a methylamino group at position 2, and an isopropyl substituent at position 4. This compound belongs to a class of nicotinaldehydes known for their role as competitive inhibitors of nicotinamidases, enzymes involved in nicotinamide (NAM) metabolism . Its structural features, particularly the isopropyl and methylamino groups, influence its binding affinity and selectivity toward enzymatic targets.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(methylamino)-6-propan-2-ylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H14N2O/c1-7(2)9-5-4-8(6-13)10(11-3)12-9/h4-7H,1-3H3,(H,11,12) |

InChI Key |

VFZOSPHAAQPHSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-(methylamino)nicotinaldehyde typically involves the following steps:

Starting Material: The synthesis begins with nicotinaldehyde as the starting material.

Methylamination: The methylamino group is introduced at the 2-position through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with methylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Methylamine in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: 6-Isopropyl-2-(methylamino)nicotinic acid.

Reduction: 6-Isopropyl-2-(methylamino)nicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Isopropyl-2-(methylamino)nicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isopropyl and methylamino groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Comparison of Nicotinaldehyde Derivatives

| Compound | Substituents | Ki (µM) | Target Enzyme |

|---|---|---|---|

| Nicotinaldehyde | None | 0.18 | PolyNic nicotinamidase |

| 5-Bromo-nicotinaldehyde | Br at position 5 | 0.72 | PolyNic nicotinamidase |

| This compound | MeNH at C2, iPr at C6 | Pending data | Nicotinamidases (predicted) |

Pyrimidine Carbaldehyde Derivatives

Pyrimidine-based analogs, such as 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidine carbaldehyde (Z8), share structural motifs with the target compound but differ in heterocycle core (pyrimidine vs. pyridine):

Table 2: Pyridine vs. Pyrimidine Carbaldehydes

| Feature | This compound | Z8 (Pyrimidine analog) |

|---|---|---|

| Core Structure | Pyridine | Pyrimidine |

| Position 2 Substituent | Methylamino | N-methyl-N-methylsulfonylamino |

| Position 6 Substituent | Isopropyl | Isopropyl |

| Known Applications | Nicotinamidase inhibition (predicted) | Rosuvastatin synthesis |

Kinase Inhibitor Derivatives

Derivatives of 2-phenylquinazolinones, such as compound 41 (2-(methylamino) ethanol-substituted), demonstrate the impact of substituent size and position on binding affinity:

- Potency Reduction: Substituting a para-amino group with a bulkier 2-(methylamino) ethanol group in compound 41 reduces CDK9 inhibition potency from 3.4 µM to 6.2 µM .

- Relevance to Target Compound: The methylamino group in this compound is smaller than 2-(methylamino) ethanol, suggesting better compatibility with active-site pockets in enzymes or kinases.

Key Research Insights and Implications

Substituent Effects: Electron-donating groups (e.g., methylamino) enhance binding compared to electron-withdrawing substituents (e.g., bromo).

Heterocycle Influence : Pyridine-based nicotinaldehydes may offer distinct selectivity profiles compared to pyrimidine analogs due to differences in aromatic stacking interactions.

Pharmacological Potential: The isopropyl group, common in both nicotinaldehydes and rosuvastatin intermediates, is critical for hydrophobic interactions in drug-target binding .

Biological Activity

6-Isopropyl-2-(methylamino)nicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Exhibits significant efficacy against various bacterial strains.

- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Reduces inflammation in various models.

- Neuroprotective Effects : Demonstrates protective effects on neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, contributing to its anticancer and anti-inflammatory effects.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

- Oxidative Stress Reduction : The compound may enhance antioxidant defenses, protecting cells from oxidative damage.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on the antibacterial properties of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Anticancer Activity Investigation :

- In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 5 and 20 µM, indicating potent activity.

-

Neuroprotective Effects :

- Research indicated that treatment with the compound reduced neuroinflammation in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.